1,3-Dimethoxybenzene

Catalog No.
S593280
CAS No.
151-10-0
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethoxybenzene

CAS Number

151-10-0

Product Name

1,3-Dimethoxybenzene

IUPAC Name

1,3-dimethoxybenzene

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3

InChI Key

DPZNOMCNRMUKPS-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OC

Solubility

Slightly soluble in water
soluble (in ethanol)

Synonyms

1,3-dimethoxybenzene, 3-methoxyanisole, dimethyl resorcinol, meta-dimethoxybenzene

Canonical SMILES

COC1=CC(=CC=C1)OC

Organic Synthesis:

  • Synthesis of complex molecules: 1,3-Dimethoxybenzene can serve as a starting material for the synthesis of more complex molecules. For example, it has been used in the preparation of oxathiane spiroketal donors, which are valuable building blocks for the synthesis of various biologically active compounds [].

Chemical Studies:

  • Formation of complexes: 1,3-Dimethoxybenzene has been used to study the formation of complexes with different chemical species. For instance, research has explored its ability to form pi- and O-ylidic complexes with dichlorocarbene (CCl2) []. These studies provide insights into the reactivity and behavior of 1,3-dimethoxybenzene in various chemical environments.

Biological Research:

  • Investigating biological effects: While the specific mechanisms are still being explored, 1,3-dimethoxybenzene has been found to exhibit some biological effects in certain studies. For example, research has investigated its potential impact on glucose oxidation in isolated brown fat cells []. It is important to note that these studies are in their preliminary stages, and further research is needed to understand the full scope of 1,3-dimethoxybenzene's biological effects.

1,3-Dimethoxybenzene, also known as resorcinol dimethyl ether, is an organic compound with the molecular formula C8H10O2C_8H_{10}O_2. It features a benzene ring substituted with two methoxy groups at the 1 and 3 positions. This compound is characterized by its aromatic properties and is a colorless liquid at room temperature, with a distinct sweet odor. Its physical properties include a boiling point of approximately 185 °C and a melting point of -27 °C, making it relatively stable under standard conditions .

Typical of aromatic compounds. Key reactions include:

  • Electrophilic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions. For instance, it can undergo nitration or sulfonation.
  • Organometallic Chemistry: It can form organometallic derivatives which have been studied for their reactivity and potential applications in synthesis .
  • Trifluoromethylation: Recent studies have introduced methods for trifluoromethylation of 1,3-dimethoxybenzene using pulsed light, demonstrating its versatility in synthetic chemistry .

Research indicates that 1,3-dimethoxybenzene exhibits various biological activities. It has been noted for its potential antioxidant properties, which may contribute to protective effects against oxidative stress in biological systems. Additionally, its derivatives have been explored for their pharmacological potential, including anti-inflammatory and antimicrobial activities .

Several methods are available for synthesizing 1,3-dimethoxybenzene:

  • Methoxylation of Resorcinol: This method involves the reaction of resorcinol with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Friedel-Crafts Alkylation: Aromatic substitution can be achieved using methanol and an acid catalyst to introduce methoxy groups onto the benzene ring.
  • Reduction of Other Compounds: Certain precursors can be reduced to yield 1,3-dimethoxybenzene through catalytic hydrogenation or other reduction techniques .

1,3-Dimethoxybenzene finds numerous applications across various fields:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Flavoring Agent: Due to its pleasant aroma, it is sometimes used in the fragrance industry.
  • Research Chemical: It is utilized in laboratory settings for various

Interaction studies involving 1,3-dimethoxybenzene often focus on its reactivity with other chemical species. For example:

  • Reactivity with Electrophiles: The presence of methoxy groups enhances the compound's reactivity towards electrophiles, making it a useful substrate in synthetic organic chemistry.
  • Biological Interactions: Investigations into its interactions with biological molecules have highlighted its potential as an antioxidant and its ability to modulate certain enzymatic activities .

1,3-Dimethoxybenzene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
1,2-DimethoxybenzeneTwo methoxy groups at positions 1 and 2More reactive due to ortho substitution
1,4-DimethoxybenzeneTwo methoxy groups at positions 1 and 4Less steric hindrance compared to 1,3-dimethoxy
AnisoleOne methoxy group at position 1Lacks additional substituent compared to 1,3-dimethoxy
ResorcinolHydroxy groups at positions 1 and 3Different functional groups leading to varied reactivity

Classical Synthesis Approaches

Methylation of Resorcinol

The methylation of resorcinol (1,3-dihydroxybenzene) represents the most direct route to 1,3-dimethoxybenzene. In this reaction, resorcinol undergoes sequential methylation at its two hydroxyl groups. A typical procedure involves treating resorcinol with dimethyl sulfate in the presence of sodium hydroxide [2] [7]. The alkali deprotonates the phenolic hydroxyl groups, converting them into nucleophilic alkoxide ions that attack the electrophilic methyl groups of dimethyl sulfate.

Key steps include:

  • Dissolving resorcinol in an aqueous sodium hydroxide solution.
  • Gradual addition of dimethyl sulfate under controlled temperatures (26–30°C) [2].
  • Stirring until methylation completes, followed by extraction and distillation.

This method achieves yields exceeding 80% under optimized conditions, though side reactions such as over-methylation or ether cleavage may occur if stoichiometry or temperature is not carefully regulated [7].

Dimethyl Sulfate-Based Methodologies

Dimethyl sulfate’s efficacy as a methylating agent stems from its high reactivity and ability to transfer methyl groups under mild conditions. The reaction proceeds via an SN2 mechanism, where the methoxy group displaces the sulfate leaving group [2]. A notable laboratory-scale adaptation involves combining resorcinol, methanol, and dimethyl sulfate at subzero temperatures (−5°C) to minimize byproduct formation [2]. After quenching with water, the product is isolated as a colorless to light-yellow liquid with a boiling point of 217°C [1].

Alkali-Catalyzed Transformations

Alkali metals or hydroxides play a dual role in classical syntheses: deprotonating resorcinol and neutralizing the sulfuric acid byproduct. Potassium hydroxide, for instance, accelerates the reaction by increasing the nucleophilicity of the phenolic oxygen [7]. However, excessive alkali can lead to saponification of dimethyl sulfate, reducing methylating efficiency. Optimal molar ratios (resorcinol:dimethyl sulfate:base ≈ 1:2:2) ensure complete conversion while mitigating side reactions [2].

Modern Synthetic Routes

Green Chemistry Applications

Recent advances emphasize sustainability, replacing toxic reagents with benign alternatives. Ionic liquids, such as imidazolium-based solvents, have been explored as recyclable reaction media that enhance selectivity and reduce waste [5]. Additionally, enzymatic methylation using O-methyltransferases (OMTs) offers an eco-friendly alternative. For example, fungal OMTs selectively transfer methyl groups from S-adenosylmethionine (SAM) to resorcinol derivatives, achieving regioselective dimethoxybenzene synthesis without harsh conditions [4].

Catalytic Methylation Processes

Heterogeneous catalysts like zeolites or metal-organic frameworks (MOFs) improve reaction efficiency by providing active sites for methyl group transfer. A study demonstrated that palladium-supported catalysts facilitate methylation at lower temperatures (50–80°C), reducing energy consumption [4]. Furthermore, biocatalytic methods using engineered methyltransferases enable precise control over regioselectivity, as seen in the production of ortho- and para-methylated intermediates [4].

Scalable Laboratory Procedures

Scalability is critical for industrial adoption. Continuous-flow reactors have been employed to synthesize 1,3-dimethoxybenzene in high throughput, with real-time monitoring ensuring consistent product quality [6]. These systems minimize thermal gradients and byproduct formation, achieving >90% purity in single-pass operations [6].

Comparative Analysis of Synthesis Efficiency

Yield Optimization Strategies

Yield improvements rely on optimizing parameters such as:

  • Temperature: Lower temperatures (−5 to 30°C) favor mono-methylation, while higher temperatures (50–80°C) accelerate di-methylation [2] [7].
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction rates [4].
  • Catalyst loading: Biocatalytic systems require precise enzyme-to-substrate ratios (1:10–1:50) to maximize turnover [4].

Regioselectivity Considerations

Regioselectivity challenges arise due to resorcinol’s symmetrical structure. Classical methods often produce mixtures, necessitating costly separations. In contrast, enzymatic approaches using O-methyltransferases achieve >95% regioselectivity for 1,3-dimethoxybenzene by leveraging substrate-enzyme binding specificity [4]. Computational modeling has further aided in designing mutants with enhanced selectivity, such as the W387H variant of fungal OMTs [4].

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Liquid
Colourless liquid with a very powerful sweet-earthy, intensely, nut-like aroma

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

138.068079557 g/mol

Monoisotopic Mass

138.068079557 g/mol

Boiling Point

85.00 to 87.00 °C. @ 7.00 mm Hg

Heavy Atom Count

10

Density

1.053-1.057

LogP

2.21 (LogP)
2.21

Melting Point

-52 °C

UNII

2694Z07HQY

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 265 of 271 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.52 [mmHg]

Other CAS

151-10-0

Wikipedia

1,3-Dimethoxybenzene

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzene, 1,3-dimethoxy-: ACTIVE

Dates

Modify: 2023-08-15

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